molecular formula C12H9N B8703113 Azafluorene CAS No. 244-44-0

Azafluorene

Cat. No. B8703113
CAS RN: 244-44-0
M. Wt: 167.21 g/mol
InChI Key: PFWJFKBTIBAASX-UHFFFAOYSA-N
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Description

Azafluorene, specifically 2-Azafluorene, is an organic compound with the molecular formula C12H9N . It is a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .


Synthesis Analysis

Azafluorenes can be synthesized through various methods. One of the methods involves a ‘one pot’ construction of diverse 1-azafluorene derivatives featuring a Diels–Alder/retro-Diels–Alder cycloaddition . Conditions were also determined for oxidation to the derived azafluorenones . Another method involves the use of Suzuki and/or Yamamoto polymerization .


Molecular Structure Analysis

The molecular structure of azafluorenes is determined by the presence and mutual influence of two different conjugated fused rings (benzene and pyridine) and the mode of fusion of the indene and pyridine fragments .


Chemical Reactions Analysis

The main reactions of azafluorenes are determined by the presence and mutual influence of two different conjugated fused rings (benzene and pyridine) and the mode of fusion of the indene and pyridine fragments . The principal conversions of substituents at different positions of the azafluorene system are also considered .


Physical And Chemical Properties Analysis

The spectrophotometric properties of azafluorene derivatives have been studied . Moderate fluorescence was observed with azafluorenone derivatives that bear an imbedded pyridone motif; whereas those bearing substituted pyridines do not fluoresce .

Future Directions

The future directions of azafluorene research involve the development of general methods of synthesis of these tricyclic fused systems together with in-depth analysis and comparison of reactivity of isomeric azafluorenes, and a search for promising biologically active derivatives among newly synthesized compounds . There is also interest in exploring the fluorescence properties of azafluorene derivatives .

properties

CAS RN

244-44-0

Product Name

Azafluorene

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

9H-indeno[2,1-b]pyridine

InChI

InChI=1S/C12H9N/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-13-12/h1-7H,8H2

InChI Key

PFWJFKBTIBAASX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1N=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound is prepared from 2-indanone and propargylamine following a procedure analogous to that described in Step 1 of Intermediates 1 and 2. Yield: 56% of theory; Mass spectrum (ESI+): m/z=168 [M+H]+.
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Intermediates 1
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Yield
56%

Synthesis routes and methods II

Procedure details

4.6 g (25.4 mmole) of 1-azafluoren-9-one was added to a solution of 9 ml (0.28 mole) of hydrazine and 50 ml of diethyleneglycol. Heating was started and the temperature was kept at 100° for 15 minutes, then raised to 195° and kept there for 1 hr. TLC showed the reaction was complete. The reaction solution was cooled to below 100° and poured into 300 ml of ice water. The aqueous phase was saturated with salt and extracted with 8×100 ml ether. The ether was dried with sodium sulfate and evaporated to yield 3.73 g of crude product. This was dissolved in hexane and treated with Magnesol, filtered and evaporated and finally recrystallized from hexane to yield 2.83 g of pure 1-azafluorene.
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4.6 g
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9 mL
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50 mL
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ice water
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300 mL
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reactant
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Magnesol
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Synthesis routes and methods III

Procedure details

Indeno[2,1-b]pyridin-9-one (525 mg, 2.90 mmol), 92 (J. Org. Chem. 51, 2021 (1986)) and 4.5 mL of hydrazine hydrate were combined in a sealed tube and warmed to 180° C. for 16 hours. The resulting mixture was diluted with chloroform and the layers seperated. The organics were dried over sodium sulfate, filtered, and evaporated to dryness. The resulting oil was purified by chromatography on silica gel eluted with 95:5, 93:7, and 90:10 of methylene chloride:ethyl ether. The product fractions were evaporated to dryness to yield the title compound as a yellow solid.
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525 mg
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4.5 mL
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